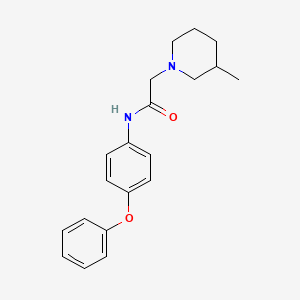

2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide

Descripción

2-(3-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 3-methylpiperidine moiety linked to an acetamide backbone and a 4-phenoxyphenyl group. The compound’s structure combines a lipophilic phenoxy-substituted aromatic ring with a piperidine heterocycle, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Propiedades

Fórmula molecular |

C20H24N2O2 |

|---|---|

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C20H24N2O2/c1-16-6-5-13-22(14-16)15-20(23)21-17-9-11-19(12-10-17)24-18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23) |

Clave InChI |

CQUBGBZSMXDPTM-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(3-metilpiperidin-1-il)-N-(4-fenoxifenil)acetamida normalmente implica la reacción de 3-metilpiperidina con cloruro de 4-fenoxifenilacetilo en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el producto deseado en alta pureza.

Métodos de Producción Industrial

En un entorno industrial, la producción de 2-(3-metilpiperidin-1-il)-N-(4-fenoxifenil)acetamida puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y sistemas avanzados de purificación garantiza una calidad de producto constante y un alto rendimiento. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar la eficiencia y minimizar los residuos.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(3-metilpiperidin-1-il)-N-(4-fenoxifenil)acetamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir derivados reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos piperidina o fenoxifenilo son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido o peróxido de hidrógeno en presencia de un catalizador.

Reducción: Hidruro de litio y aluminio en éter anhidro o borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas, tioles o haluros en presencia de un solvente adecuado y un catalizador.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados funcionalizados.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Investigado por su potencial como ligando en estudios de unión a receptores y como herramienta para estudiar vías biológicas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 2-(3-metilpiperidin-1-il)-N-(4-fenoxifenil)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad e influenciando varias vías bioquímicas. Los objetivos moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide, highlighting substituent variations and reported biological activities:

Key Structural and Functional Comparisons:

Substituent Effects on Aromatic Rings Phenoxy vs. Ethoxy: The target compound’s 4-phenoxyphenyl group differs from N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide by replacing ethoxy with phenoxy.

Heterocyclic Modifications Piperidine vs. Piperazine: Piperazine-based analogs (e.g., 4-pyridin-2-ylpiperazine ) offer additional hydrogen-bonding sites due to the extra nitrogen atom, which could improve solubility and target engagement compared to piperidine. Pyridazinone vs. Thiazole: Pyridazinone derivatives exhibit agonist activity for formyl peptide receptors (FPR2), while thiazole-containing compounds show antimicrobial effects, suggesting heterocycle choice dictates pharmacological targeting.

Biological Activity Trends

- Antimicrobial Activity : Compounds with sulfonyl-linked heterocycles (e.g., benzo[d]thiazol-5-ylsulfonyl piperazine ) demonstrate efficacy against gram-positive bacteria, likely due to interactions with bacterial membrane proteins.

- Anticonvulsant Activity : Benzofuran-substituted analogs (e.g., compound 5c ) exhibit potent anticonvulsant effects, with ED50 values comparable to phenytoin, highlighting the importance of aromatic systems in central nervous system targeting.

Pharmacological Implications:

- Lipophilicity and Bioavailability: The target compound’s phenoxyphenyl and 3-methylpiperidine groups suggest moderate lipophilicity (logP ~3–4), balancing membrane permeability and solubility. Ethoxy or bromo substituents may alter these properties significantly .

- Receptor Specificity : Piperidine/piperazine heterocycles are common in ligands for G protein-coupled receptors (e.g., FPR2 ), while benzofuran or naphthyl groups may enhance CNS penetration .

Actividad Biológica

2-(3-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C18H24N2O2

- Structural Components : A piperidine ring with a methyl substitution, linked to a phenoxyphenyl group through an acetamide functional group.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with specific biological targets, which can modulate various biochemical pathways.

The mechanism of action involves the compound's binding to specific receptors or enzymes, leading to altered activity that induces biological responses. The precise pathways are still under investigation, but initial studies suggest interactions with key molecular targets relevant in inflammation and microbial resistance.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. For instance, in rat models of induced arthritis, treatment with the compound resulted in significant reductions in inflammatory markers and joint swelling.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | C18H24N2O2 | Methyl substitution on piperidine | Antimicrobial, anti-inflammatory |

| N-(3-Methylphenyl)-2-(4-phenylpiperidin-1-YL)acetamide | C19H24N2O | Different phenyl substituents | Moderate antimicrobial activity |

| 2-(2-methylpiperidin-1-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide | C18H24N2O3 | Contains an oxo group | Enhanced anti-inflammatory effects |

Case Studies

- Study on Anti-inflammatory Activity : In a controlled study involving rats with induced arthritis, administration of this compound significantly reduced inflammation markers compared to a control group. The results indicated a potential for this compound as an alternative treatment for inflammatory conditions.

- Antimicrobial Efficacy Assessment : A series of tests against common bacterial strains revealed that the compound exhibited potent activity, with MIC values lower than those of conventional antibiotics. This suggests its potential use as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.